molecular formula C15H15NO4S B7734637 4-(Acetylamino)phenyl 4-methylbenzenesulfonate

4-(Acetylamino)phenyl 4-methylbenzenesulfonate

Cat. No.: B7734637
M. Wt: 305.4 g/mol
InChI Key: QFEMKTUNQQGBNQ-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-methylbenzenesulfonate typically involves the reaction of 4-acetylaminophenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide or other reduced forms.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides.

Scientific Research Applications

4-(Acetylamino)phenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The sulfonate group may also interact with other molecules through ionic or hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)phenyl 2-methylbenzenesulfonate
  • 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate
  • 4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate

Uniqueness

4-(Acetylamino)phenyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including its potential use in pharmaceuticals and materials science.

Biological Activity

4-(Acetylamino)phenyl 4-methylbenzenesulfonate is a sulfonate compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-acetylaminophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually conducted at low temperatures (0-5°C) to maintain stability during the process.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Can yield sulfonic acids.
  • Reduction : May convert the sulfonate group to a sulfonamide.
  • Substitution : The acetylamino group can be replaced with other functional groups under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with biomolecules. The acetylamino group is capable of forming hydrogen bonds with proteins or enzymes, which may influence their activity. Additionally, the sulfonate group can engage in ionic or hydrogen bonding, affecting various biochemical pathways.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. In one study involving the MCF7 breast cancer cell line, compounds structurally related to this compound were evaluated for their aromatase inhibitory potential. Notably, compound 1c , a derivative, showed a dose-dependent decrease in cell metabolic activity with an IC50 value of approximately 29.23 µM after 24 hours and 39.95 µM after 72 hours .

Cytotoxicity Assays

The lactate dehydrogenase (LDH) release assay indicated that at concentrations as low as 50 µM , compound 1c induced significant cytotoxicity in MCF7 cells, suggesting its potential as an anticancer agent. The LDH levels were reported to be three times higher than those in control cultures treated with DMSO .

Comparative Analysis

CompoundIC50 (24h)IC50 (72h)Selectivity Index
This compound29.23 µM39.95 µMNot specified
Reference Compound (Resveratrol)Higher than 250 µMNot specifiedNot specified

This table highlights the comparative efficacy of related compounds against MCF7 cells, indicating that this compound exhibits promising anticancer properties.

Applications in Medicine and Industry

The compound is being explored for its potential applications not only in cancer therapy but also as an intermediate in the synthesis of more complex organic molecules. Its unique combination of functional groups suggests applicability in pharmaceuticals and materials science, particularly in developing new therapeutic agents .

Properties

IUPAC Name

(4-acetamidophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-3-9-15(10-4-11)21(18,19)20-14-7-5-13(6-8-14)16-12(2)17/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEMKTUNQQGBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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